Cas no 2137090-98-1 (N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide)

N-(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl シクロプロパンカルボキサミドは、複雑なスピロ環構造とシクロプロパン基を有する化合物です。その立体特異的な構造(6r,9r配置)は高い分子剛性を示し、標的タンパク質との選択的相互作用が期待されます。1-オキサ-4-アザスピロ[5.5]ウンデカン骨格は優れた代謝安定性を付与し、シクロプロパンカルボキサミド部位は特異的受容体結合能を発揮します。医薬品中間体として、中枢神経系(GABA受容体調節など)や疼痛管理分野での応用が研究されています。立体配置が保証された光学活性体である点が合成化学的に重要です。

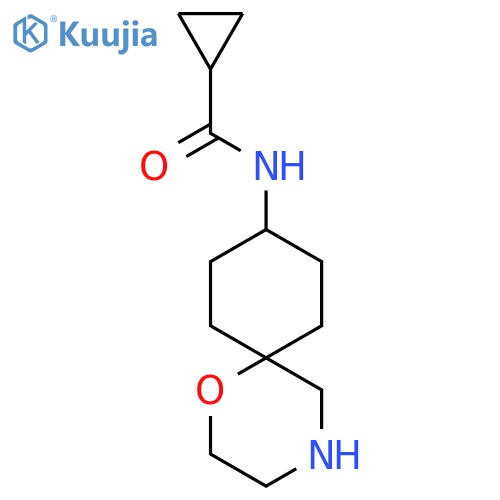

2137090-98-1 structure

商品名:N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide 化学的及び物理的性質

名前と識別子

-

- N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide

- EN300-768558

- N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}cyclopropanecarboxamide

- N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide

- 2138014-58-9

- 2137090-98-1

- EN300-1084997

-

- インチ: 1S/C13H22N2O2/c16-12(10-1-2-10)15-11-3-5-13(6-4-11)9-14-7-8-17-13/h10-11,14H,1-9H2,(H,15,16)

- InChIKey: JQSIYGYUCJASJI-UHFFFAOYSA-N

- ほほえんだ: O1CCNCC21CCC(CC2)NC(C1CC1)=O

計算された属性

- せいみつぶんしりょう: 238.168127949g/mol

- どういたいしつりょう: 238.168127949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1084997-0.1g |

N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide |

2137090-98-1 | 95% | 0.1g |

$1635.0 | 2023-10-27 | |

| Enamine | EN300-1084997-0.25g |

N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide |

2137090-98-1 | 95% | 0.25g |

$1708.0 | 2023-10-27 | |

| Enamine | EN300-1084997-10.0g |

N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide |

2137090-98-1 | 10.0g |

$7988.0 | 2023-07-09 | ||

| Enamine | EN300-1084997-2.5g |

N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide |

2137090-98-1 | 95% | 2.5g |

$3641.0 | 2023-10-27 | |

| Enamine | EN300-1084997-1g |

N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide |

2137090-98-1 | 95% | 1g |

$1857.0 | 2023-10-27 | |

| Enamine | EN300-1084997-10g |

N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide |

2137090-98-1 | 95% | 10g |

$7988.0 | 2023-10-27 | |

| Enamine | EN300-1084997-0.5g |

N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide |

2137090-98-1 | 95% | 0.5g |

$1783.0 | 2023-10-27 | |

| Enamine | EN300-1084997-5.0g |

N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide |

2137090-98-1 | 5.0g |

$5387.0 | 2023-07-09 | ||

| Enamine | EN300-1084997-1.0g |

N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide |

2137090-98-1 | 1.0g |

$1857.0 | 2023-07-09 | ||

| Enamine | EN300-1084997-0.05g |

N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]cyclopropanecarboxamide |

2137090-98-1 | 95% | 0.05g |

$1560.0 | 2023-10-27 |

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

2137090-98-1 (N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylcyclopropanecarboxamide) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 13769-43-2(potassium metavanadate)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量